molecular formula C7H6Cl2N4 B6176241 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 928767-13-9

5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B6176241
CAS No.: 928767-13-9
M. Wt: 217.1
InChI Key:
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Description

5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, and two methyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2,4-diaminopyrimidine with acetylacetone in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired pyrazolo[4,3-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazolo[4,3-d]pyrimidine derivatives, which may have different biological activities .

Mechanism of Action

The mechanism of action of 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

928767-13-9

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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